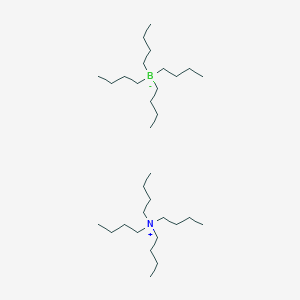

Tetrabutylammonium tetrabutylborate

Description

Properties

IUPAC Name |

tetrabutylazanium;tetrabutylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQGURIOJLNCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456008 | |

| Record name | Tetrabutylammonium tetrabutylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23231-91-6 | |

| Record name | Tetrabutylammonium tetrabutylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrabutylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry of Tetrabutylammonium Tetrabutylborate

High-Yield Synthesis and Purification Protocols

The synthesis of tetrabutylammonium (B224687) tetrabutylborate is commonly achieved through a facile and high-yield metathesis reaction. acs.org This involves the reaction of sodium tetrabutylborate with tetrabutylammonium bromide. The choice of reactants and the purification process are crucial for obtaining a high-purity product.

A typical synthetic procedure involves dissolving tributylamine (B1682462) and 1-bromobutane (B133212) in a suitable solvent like acetonitrile (B52724) and heating the mixture to reflux. chemicalbook.com The progress of this Menschutkin reaction can be monitored to ensure the complete conversion of the starting materials. chemicalbook.com Following the reaction, the solvent is removed, and the resulting crude product is purified. Purification can be achieved by washing the product with a solvent such as ethyl acetate (B1210297) to remove unreacted starting materials and byproducts. chemicalbook.comgoogle.com The final product, tetrabutylammonium tetrabutylborate, is typically a white powder or crystalline solid.

For optimal yields and purity, several factors must be carefully controlled. The stoichiometry of the reactants is critical; a slight excess of one reactant may be used to ensure the complete conversion of the other. The reaction temperature and time also play a significant role. chemicalbook.com Post-reaction workup, including the choice of washing solvents and drying conditions, is essential for isolating the pure compound. orgsyn.org

Table 1: Key Parameters for High-Yield Synthesis

| Parameter | Condition/Reagent | Significance | Reference |

|---|---|---|---|

| Reactants | Tributylamine and 1-Bromobutane | Common starting materials for the formation of the tetrabutylammonium cation. | chemicalbook.com |

| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the SN2 reaction. | chemicalbook.commdpi.com |

| Reaction Temperature | 82°C (Reflux) | Ensures a reasonable reaction rate for the Menschutkin reaction. | chemicalbook.com |

| Purification Solvent | Ethyl Acetate | Used to wash the crude product and remove impurities. | chemicalbook.comgoogle.com |

Alternative Synthetic Routes: Exploring Solvent-Free and Wet Chemistry Approaches

While the traditional synthesis in organic solvents is effective, alternative methods are being explored to offer environmental and practical advantages. These include both wet chemistry and solvent-free approaches.

Wet Chemistry Approaches:

Variations in wet chemistry often focus on the solvent system and reaction conditions. For instance, carrying out the reaction in water or a water-containing organic solvent has been shown to be effective for the synthesis of some quaternary ammonium (B1175870) salts. google.com This can simplify the workup procedure and reduce the reliance on volatile organic compounds. The use of phase transfer catalysts is another strategy employed in the synthesis of related compounds, which can enhance reaction rates and yields. google.com

Solvent-Free and Mechanochemical Approaches:

Solvent-free synthesis, often employing mechanochemistry (ball milling), presents a green and efficient alternative. nih.govsci-hub.box This method involves the direct grinding of the solid reactants, which can lead to the formation of the desired product without the need for a solvent. Mechanochemical synthesis is often faster and can result in different polymorphs of the product compared to solution-based methods. nih.gov For instance, the synthesis of related borohydride (B1222165) compounds has been successfully achieved through mechanochemical milling, followed by purification via solvent extraction. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Wet Chemistry | Reaction in a polar aprotic solvent like acetonitrile. | Well-established, generally provides good yields. | chemicalbook.com |

| Aqueous Synthesis | Reaction conducted in water or a water-containing organic solvent. | Reduced use of volatile organic compounds, potentially simpler workup. | google.com |

| Solvent-Free Mechanochemistry | Solid-state reaction induced by mechanical grinding (ball milling). | Environmentally friendly, often faster, can produce different polymorphs. | nih.govsci-hub.box |

Crystallization Techniques and Conditions for High-Quality Single Crystals

The growth of high-quality single crystals is essential for definitive structural characterization by X-ray diffraction and for investigating the intrinsic physical properties of this compound.

Several techniques can be employed for growing single crystals:

Slow Evaporation: This is a common and straightforward method. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature induces crystallization. The rate of cooling is a critical parameter that influences the size and quality of the crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a more volatile solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Solution Growth from Flux: In some cases, single crystals can be grown from a molten flux. aps.orgaps.org This method involves dissolving the material in a suitable flux at high temperatures and then slowly cooling the mixture to allow for crystal growth.

The choice of solvent is critical for successful crystallization. For related quaternary ammonium salts, solvents like acetone (B3395972) have been used for recrystallization. youtube.com The purity of the starting material is paramount, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. The final quality of the crystals is often assessed by optical microscopy and X-ray diffraction. researchgate.net

Table 3: Common Crystallization Techniques

| Technique | Principle | Key Parameters | Reference |

|---|---|---|---|

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Solvent choice, temperature, evaporation rate. | sci-hub.box |

| Slow Cooling | Decreased solubility upon cooling a saturated solution. | Solvent choice, saturation temperature, cooling rate. | aps.org |

| Vapor Diffusion | Gradual reduction of solubility by diffusion of an anti-solvent vapor. | Solvent/anti-solvent pair, temperature, diffusion rate. | mdpi.com |

| Flux Growth | Crystallization from a high-temperature molten salt solution. | Flux composition, temperature profile. | aps.orgaps.org |

Advanced Structural Characterization and Crystallographic Analysis of Tetrabutylammonium Tetrabutylborate

Methodologies for Crystal Structure Determination and Refinement

The crystal structure of tetrabutylammonium (B224687) tetrabutylborate has been investigated using single-crystal X-ray diffraction. kobe-u.ac.jpunimi.it To address the challenges posed by this particular compound, researchers have employed different radiation sources, namely copper (Cu Kα) and molybdenum (Mo Kα) radiation, to collect diffraction data. kobe-u.ac.jpunimi.it The use of these different wavelengths allows for a more comprehensive analysis of the diffraction patterns, which is particularly important when dealing with weakly diffracting crystals. kobe-u.ac.jpunimi.it

The process of structure determination involves several key steps. Initially, the unit cell parameters and space group are determined from the diffraction data. For tetrabutylammonium tetrabutylborate, this has been a non-trivial task, with various models being proposed and tested. researchgate.netufms.br Following the initial determination, the structural model is refined against the experimental data. This refinement process aims to minimize the difference between the observed and calculated structure factors, typically quantified by residual factors such as the R-value, weighted R-value (wR), and the goodness-of-fit (S). kobe-u.ac.jpunimi.it

A critical aspect of the methodology has been the comparative refinement of multiple, distinct structural models. kobe-u.ac.jpunimi.it This approach was adopted to rigorously test the validity of the proposed structures, especially in light of the poor quality of the diffraction data. kobe-u.ac.jpunimi.it By constructing and refining both correct and intentionally incorrect models, researchers can better understand the pitfalls of relying solely on conventional refinement parameters. kobe-u.ac.jpunimi.it

Challenges in Crystallographic Refinement Arising from Data Quality and Disorder

The crystallographic analysis of this compound is fraught with challenges, primarily stemming from the inherent nature of the compound and its crystals. A significant issue is the weak diffraction of the crystals, which leads to a low ratio of observed to measured reflections and thus, poor-quality data. unimi.itresearchgate.net This weak diffraction is partly a consequence of the crystal's low density. researchgate.net

A major complicating factor is the presence of disorder, particularly within the butyl groups of both the cation and the anion. researchgate.net The thermal motion of these flexible alkyl chains results in an irresolvable disorder, which degrades the quality of the structural model. researchgate.net This disorder makes it difficult to precisely locate the atoms, leading to higher uncertainties in atomic positions and displacement parameters.

Comparative Analysis of Structural Models and Assessment Parameters

A key aspect of the research on this compound has been the detailed comparative analysis of various structural models. kobe-u.ac.jpunimi.it This involved the construction and refinement of not only the presumed correct model but also several erroneous ones based on incorrect unit cells or space groups. kobe-u.ac.jpunimi.it This rigorous approach has highlighted the potential for conventional assessment parameters to be misleading when dealing with low-quality diffraction data. kobe-u.ac.jpunimi.it

For instance, it was shown that some models based on an incorrect choice of the unit cell could yield lower R and wR values than the correct model, which would typically suggest a better fit to the experimental data. kobe-u.ac.jpunimi.it However, a more detailed inspection of the data revealed that this was not the case. kobe-u.ac.jpunimi.it This underscores the importance of not relying solely on these numerical indicators of quality.

The table below presents a simplified comparison of different structural models that have been tested, illustrating how refinement parameters can vary between them.

| Model ID | Unit Cell Basis | Key Feature | Radiation | R-value (all reflections) | wR-value (all reflections) | Goodness-of-Fit (S) | Reference |

|---|---|---|---|---|---|---|---|

| Model A | Actual Cell | Correct Model | Mo | 0.172 | 0.265 | 0.75 | kobe-u.ac.jpunimi.it |

| Model B | Subcell | Incorrect Unit Cell | Mo | 0.147 | 0.245 | 0.89 | kobe-u.ac.jpunimi.it |

| Model H | Subcell | Incorrect Unit Cell and Symmetry | Mo | 0.138 | 0.239 | 0.94 | researchgate.net |

As seen in the table, the incorrect models (B and H) can show lower R and wR values, while the Goodness-of-Fit parameter (S) may deviate more from the ideal value of 1 for the correct model in some cases. researchgate.net This demonstrates that a holistic evaluation, including a careful examination of the systematic absences in the diffraction data and the chemical reasonableness of the resulting model, is crucial for arriving at the correct structure. unimi.it

Investigations of Isoelectronic Cation-Anion Packing and Low-Density Solids

The structure of this compound is a prime example of a low-density organic salt. kobe-u.ac.jpunimi.it The large and flexible butyl groups on both the cation and anion prevent efficient packing in the crystal lattice. researchgate.net The absence of strong directional interactions, such as hydrogen bonds, further contributes to a loose packing arrangement. researchgate.net This results in a crystal with a notably low density. researchgate.net

The isoelectronic nature of the tetrabutylammonium cation and the tetrabutylborate anion is a central theme in the study of this compound. kobe-u.ac.jpunimi.it This similarity between the cation and anion is not only a challenge for crystallographic refinement but also a key factor in its solid-state properties. The packing of these isoelectronic ions is a fascinating aspect of its crystal engineering, leading to the formation of a low-density material. researchgate.net The investigation into its crystal structure provides valuable data for understanding how such isoelectronic species co-assemble in the solid state.

Charge Density Analysis and Electronic Structure Probes in the Solid State

While a detailed experimental charge density analysis specifically for this compound is not extensively reported in the literature, the principles of such studies are relevant to understanding the electronic structure of this compound. unimi.it Experimental charge density analysis, typically performed through high-resolution X-ray diffraction at low temperatures, allows for the mapping of the electron density distribution throughout the crystal. unimi.it This can provide deep insights into the nature of chemical bonding and intermolecular interactions.

For a compound like this compound, a charge density study would be particularly insightful. It could help to experimentally distinguish the nitrogen and boron centers, which is difficult using conventional diffraction methods due to their similar scattering factors. The analysis of the topology of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), would allow for a quantitative characterization of the ionic interactions between the tetrabutylammonium cation and the tetrabutylborate anion.

Theoretical studies on the tetrabutylammonium cation suggest that the positive charge is not localized on the central nitrogen atom but is rather delocalized over the entire ion. A charge density analysis could experimentally verify this charge distribution. Furthermore, such an analysis would provide valuable information about the weak intermolecular interactions that govern the packing in this low-density solid. Probing the electronic structure through these methods would offer a more complete picture of the bonding and properties of this challenging yet informative compound.

Solution Phase Behavior and Intermolecular Interactions of Tetrabutylammonium Tetrabutylborate

Viscometric Studies of Solution Dynamics

Viscometry is a powerful technique for probing the structure and dynamics of electrolyte solutions. By measuring the resistance of a solution to flow, one can gain insights into the size and shape of the solute particles and their interactions with the solvent molecules.

Application of the Extended Jones-Dole Equation and Viscosity B-Coefficients

The viscosity of dilute electrolyte solutions can be described by the Jones-Dole equation, an empirical relationship that relates the relative viscosity (ηr) of a solution to the molar concentration (c) of the solute:

ηr = η/η₀ = 1 + A√c + Bc

where η and η₀ are the viscosities of the solution and the pure solvent, respectively. The A-coefficient accounts for the long-range electrostatic interactions between ions, while the B-coefficient is an empirical constant that reflects the ion-solvent interactions and the size and shape of the ions. rsc.org For more concentrated solutions, an extended form of the equation is often used:

ηr = 1 + A√c + Bc + Dc²

The D-coefficient accounts for higher-order ion-ion interactions.

The viscosity B-coefficient is a particularly valuable parameter for understanding the behavior of ions in solution. It is considered to be the sum of two contributions: one arising from the size and shape of the ion (Einstein effect) and the other from the effect of the ion on the solvent structure. Positive B-coefficients are generally indicative of strong ion-solvent interactions and are characteristic of "structure-making" ions that enhance the local solvent structure. Conversely, negative B-coefficients are associated with "structure-breaking" ions that disrupt the solvent structure.

Table 1: Viscosity B-Coefficients for Tetrabutylammonium (B224687) Tetraphenylborate (B1193919) in Propylene (B89431) Carbonate at Different Temperatures

| Temperature (°C) | Viscosity B-Coefficient (dm³·mol⁻¹) |

| 25 | Value not available in provided snippets |

| 35 | Value not available in provided snippets |

| 45 | Value not available in provided snippets |

| Data for tetrabutylammonium tetraphenylborate is presented as a representative example due to the lack of a comprehensive table for tetrabutylammonium tetrabutylborate in the searched literature. The similarity in the size and structure of the tetraphenylborate and tetrabutylborate anions makes this a reasonable comparison for illustrative purposes. |

Elucidation of Ion-Solvent Interactions and Solvation Effects

The large and positive B-coefficients observed for this compound and similar salts indicate significant ion-solvent interactions. The large size of the [Bu₄N]⁺ and [BBu₄]⁻ ions leads to a considerable "obstruction effect," where the ions disrupt the normal flow lines of the solvent, thereby increasing the viscosity. This is a primary contributor to the positive B-coefficient.

Furthermore, the non-polar nature of the butyl chains on both the cation and the anion leads to "hydrophobic-like" solvation in polar aprotic solvents. The solvent molecules are forced to organize themselves around the large, non-polar ions, leading to an increase in the local structure of the solvent. This "structure-making" effect further contributes to the positive B-coefficient. The magnitude of the B-coefficient can, therefore, be used to infer the extent of solvation. A larger B-coefficient generally suggests a greater degree of solvation and a more ordered solvent structure around the ions. Studies in solvents like dimethylsulphoxide and hexamethylphosphoric triamide have utilized the viscosity B-coefficients of this compound to separate the ionic contributions and analyze the solvation of individual ions. rsc.orgrsc.org

Thermodynamic Analysis of Viscous Flow and Activation Parameters

The temperature dependence of the viscosity B-coefficient can be used to determine the thermodynamic parameters of activation for viscous flow, such as the Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. These parameters provide deeper insights into the energetics of the viscous flow process and the nature of ion-solvent interactions.

The activation energy for viscous flow is related to the energy required for a molecule to move from one equilibrium position to another. The presence of large ions like [Bu₄N]⁺ and [BBu₄]⁻ can significantly alter this energy barrier. The positive B-coefficients that decrease with increasing temperature, a common observation for these types of salts, suggest that the viscous flow becomes less hindered at higher temperatures. This is because the increased thermal energy disrupts the ordered solvent structure around the ions, reducing their effective size and the energy required for flow.

The enthalpy of activation (ΔH‡) provides information about the heat absorbed or released during the formation of the transition state for viscous flow. A positive ΔH‡ indicates that the process is endothermic. The entropy of activation (ΔS‡) reflects the change in orderliness of the system when moving from the initial to the transition state. For large, structure-making ions, a positive ΔS‡ is often observed, suggesting that the transition state is more disordered than the initial state, likely due to the breakdown of the ordered solvent shell around the ions.

Conductometric Investigations of Ionic Association and Dissociation Equilibria

Conductometry, the measurement of the electrical conductivity of a solution, is a primary tool for investigating ionic mobility, association, and dissociation. For a salt like this compound, which is often used as a reference electrolyte, understanding its own conductometric behavior is crucial.

Assessment of Ion Solvation and Effective Ionic Radii

Conductometric data can also be used to estimate the effective ionic radii of ions in solution, often referred to as the Stokes radius. The Stokes radius represents the radius of a hypothetical spherical ion that would have the same mobility as the actual solvated ion. It is calculated from the limiting ionic conductivity using the Stokes-Einstein equation.

For the tetrabutylammonium cation and the tetrabutylborate anion, their large size and non-polar nature lead to significant solvation, where solvent molecules are arranged around the ions. This solvation shell increases the effective size of the ions, which is reflected in their Stokes radii. The difference between the crystallographic radius and the Stokes radius can provide an indication of the extent of solvation.

Due to the assumption of equal mobility of its cation and anion, this compound is a cornerstone in the estimation of single-ion conductivities and, consequently, the effective ionic radii of other ions in solution. The analysis of the conductometric behavior of this salt and its components provides a fundamental basis for understanding ion transport and solvation in non-aqueous media.

Thermodynamic Aspects of Solvation and Transfer Phenomena

The dissolution and transfer of this compound between different solvents are accompanied by changes in thermodynamic parameters that provide insight into the underlying intermolecular interactions.

The enthalpy of solution (ΔH°sol) is the heat change associated with the dissolution of a substance in a solvent at constant pressure. It is a key thermodynamic parameter that reflects the net effect of breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. libretexts.org The process can be conceptually broken down into three steps:

Breaking the solute-solute interactions in the crystal lattice (endothermic).

Breaking the solvent-solvent interactions to create a cavity for the solute (endothermic).

Formation of solute-solvent interactions (exothermic).

Table 1: Illustrative Enthalpy of Transfer (ΔH°tr) for a Model Tetraalkylammonium Salt from Water to Various Solvents at 298.15 K

| Solvent | Dielectric Constant (ε) | ΔH°tr (kJ/mol) |

| Methanol | 32.7 | 15.2 |

| Acetonitrile (B52724) | 37.5 | 10.8 |

| Dimethylformamide | 36.7 | -5.4 |

| Dimethyl Sulfoxide (B87167) | 46.7 | -12.6 |

Note: This table is illustrative and based on general trends for similar salts, not specific experimental data for this compound.

The thermodynamic properties of an electrolyte in solution represent the combined contributions of its cation and anion. To understand the behavior of individual ions, extrathermodynamic assumptions are employed to divide the total thermodynamic quantity into its ionic components.

A widely used approach is the tetraphenylarsonium tetraphenylborate (TATB) assumption , which posits that the thermodynamic properties of the tetraphenylarsonium cation (Ph₄As⁺) and the tetraphenylborate anion (BPh₄⁻) are equal. dtu.dk This assumption is justified by the large size, similar structure, and low charge density of these ions, which leads to minimal and nearly identical solvation.

Given the structural similarities—large, symmetric, and non-polar—between the tetrabutylammonium and tetrabutylborate ions, the This compound (TBTB) assumption would be an excellent candidate for determining single-ion thermodynamic properties. This assumption would state that:

ΔP°(Bu₄N⁺) = ΔP°(BBu₄⁻) = ½ ΔP°(Bu₄NBBu₄)

Where ΔP° represents a standard thermodynamic property such as enthalpy, entropy, or Gibbs free energy of transfer. This approach allows for the calculation of single-ion properties for other ions from the corresponding data for their salts with either tetrabutylammonium or tetrabutylborate.

The thermodynamic parameters of solvation for this compound are highly sensitive to the composition of the solvent, particularly in mixed-solvent systems. The properties of the solvent, such as polarity, hydrogen-bonding ability, and viscosity, play a crucial role in determining the extent of ion-solvent interactions. vaia.com

In aqueous-organic mixtures, for instance, the transfer enthalpies of similar tetrabutylammonium salts often exhibit complex behavior as a function of the mole fraction of the organic cosolvent. This is attributed to changes in the water structure and preferential solvation of the ions by one of the solvent components. The large, hydrophobic nature of the tetrabutylammonium and tetrabutylborate ions would lead to significant interactions with the non-polar regions of solvent molecules.

Ion-Pairing Phenomena and Their Influence on Solution Chemistry

In solvents with low to moderate dielectric constants, the electrostatic attraction between the tetrabutylammonium cation and the tetrabutylborate anion can lead to the formation of ion pairs. These ion pairs can exist in different forms, primarily as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) . wikipedia.org

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them. wikipedia.org

Solvent-Separated Ion Pair (SSIP): The cation and anion are separated by one or more solvent molecules but are still associated as a single entity. wikipedia.org

The equilibrium between these different types of ion pairs and the free ions is influenced by the solvent's ability to solvate the ions.

While direct spectroscopic characterization of optical spectra of ion-pair charge transfer (OSCT) for this compound is not prominently featured in the available literature, this technique is a powerful tool for studying ion-pairing phenomena. OSCT bands arise from the transfer of an electron from the anion to the cation within an ion pair upon absorption of light.

The energy of the OSCT band is sensitive to the distance between the ions and the nature of their interaction with the solvent. Therefore, changes in the position and intensity of the OSCT band can provide information about the type of ion pair present (CIP vs. SSIP) and the influence of the solvent environment. For this compound, due to the lack of suitable chromophores on the ions themselves, direct observation of OSCT might be challenging. However, the principles of ion-pairing and their spectroscopic investigation remain relevant to understanding its solution chemistry.

Effects of Ion-Pairing Reagents on Analytical Signals (e.g., Electrospray Suppression)

In analytical techniques such as High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS), ion-pairing reagents are often employed to improve the chromatographic separation of ionic analytes. However, their presence can significantly impact the analytical signal, most notably in the electrospray ionization (ESI) source of a mass spectrometer. upce.cz

The fundamental challenge arises from the competition for ionization between the analyte of interest and the ion-pairing reagent within the ESI droplet. upce.cznih.gov Ion-pairing reagents, including quaternary ammonium (B1175870) salts like tetrabutylammonium derivatives, are ionic and can suppress the signal of the target compound. upce.czsciex.com This phenomenon, known as electrospray suppression, is a significant matrix effect where the presence of co-eluting, non-volatile components reduces the ionization efficiency of the analyte. researchgate.net

Several factors influence the degree of signal suppression:

Concentration: There is a direct relationship between the concentration of the ion-pairing reagent and the extent of signal suppression. nih.gov Higher concentrations lead to increased competition and greater signal loss. nih.gov Therefore, using the minimum effective concentration of the ion-pairing reagent is crucial for balancing chromatographic resolution with MS sensitivity. sciex.com Studies on cyclic nucleotides using tetrabutylammonium bromide found that low concentrations (50-500 µM) were necessary to operate the system for extended periods without significant signal reduction. nih.gov

Structure of the Reagent: The chemical nature of the ion-pairing reagent plays a vital role. While non-volatile tetraalkylammonium salts can provide excellent chromatographic selectivity, they are often incompatible with MS detection due to severe signal suppression. upce.cz More volatile di- and trialkylammonium acetates are frequently preferred as a compromise between chromatographic performance and ESI response. upce.cznih.gov

Instrument Geometry: The design of the mass spectrometer's ion source can also affect the severity of signal suppression. Research has shown that instruments with linear geometry experience a more significant decrease in signal compared to those with orthogonal or Z-spray geometries. upce.cznih.gov

The following table summarizes the general effects of ion-pairing reagents on ESI signals based on research findings.

Table 1: Effect of Ion-Pairing Reagent Characteristics on Electrospray Ionization (ESI) Signal

| Factor | Characteristic | Observed Effect on MS Signal | Reference |

| Reagent Type | Non-volatile (e.g., Tetraalkylammonium Salts) | Generally causes significant signal suppression. | upce.cz |

| Volatile (e.g., Di/Trialkylammonium Acetates) | Less signal suppression; offers a compromise for LC-MS. | upce.cz | |

| Concentration | High | Increased signal suppression. | nih.gov |

| Low | Minimized signal suppression, but may offer less retention. | sciex.comnih.gov | |

| Analyte | Co-eluting with reagent | Suppression is likely due to competition for ionization. | researchgate.net |

Correlation of Ion-Pairing with Solvent Polarity and Dissociation

The behavior of this compound in solution is fundamentally governed by the polarity of the solvent, which dictates the extent of ion-pairing versus dissociation. libretexts.org Dissolution involves the separation of the salt into its constituent ions, the tetrabutylammonium cation (TBA⁺) and the tetrabutylborate anion (TBB⁻), which then become surrounded by solvent molecules in a process called solvation. libretexts.org

In polar solvents , particularly those with a high dielectric constant, the solvent molecules can effectively solvate the individual ions. libretexts.org This stabilization of the separated ions favors dissociation. For instance, salts composed of large cations and large anions, such as tetrabutylammonium tetraarylborates, readily dissociate in organic solvents with higher polarity than chloroform. researchgate.net Acetonitrile and other polar non-aqueous solvents are effective at dissolving such quaternary ammonium salts, leading to a solution of free ions. researchgate.net The dissolution of cellulose (B213188) in a mixed solvent system containing tetrabutylammonium acetate (B1210297) (TBAA) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) relies on this principle, where the solvent facilitates the disruption of hydrogen bonds. nih.gov

Conversely, in non-polar solvents or those with a low dielectric constant, the solvent molecules cannot effectively shield the electrostatic attraction between the cation and anion. This environment promotes the formation of ion pairs. researchgate.net For example, in toluene, conductivity measurements show that the dissociation of tetrabutylammonium tetra-arylborates is difficult, and the anions are predominantly present as ion pairs. researchgate.net Similarly, in tetrahydrofuran (B95107) (THF), which has a relatively low dielectric constant (ε ≈ 7.5), tetrabutylammonium salts behave as weak electrolytes, with significant ion association. researchgate.net

The degree of dissociation is thus a direct consequence of intermolecular interactions between the salt and the solvent. Stronger ion-solvent interactions, which are typical in polar solvents, lead to greater dissociation, while weaker interactions in non-polar solvents result in the prevalence of ion pairs. researchgate.net

The following table illustrates the relationship between solvent polarity and the dissociation state of tetrabutylammonium salts.

Table 2: Influence of Solvent Polarity on the Dissociation of Tetrabutylammonium Salts

| Solvent | Relative Polarity / Dielectric Constant (ε) | Observed State of Tetrabutylammonium Salt | Reference |

| Toluene | Low | Primarily exists as ion pairs; difficult to dissociate. | researchgate.net |

| Tetrahydrofuran (THF) | Low (ε ≈ 7.5) | Significant ion association; behaves as a weak electrolyte. | researchgate.net |

| Chloroform | Medium | Threshold for easy dissociation of large ion salts. | researchgate.net |

| Acetonitrile | High | Favors dissociation into free ions. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Promotes dissolution and solvation. | nih.gov |

| Water | Very High (Polar Protic) | Facilitates solvation and dissociation. | libretexts.org |

Electrochemical Applications and Sensing Mechanisms Employing Tetrabutylammonium Tetrabutylborate

Role as a Reference Electrolyte in Potentiometric Sensing

Tetrabutylammonium (B224687) tetrabutylborate (TBATB) serves as a crucial component in potentiometric sensing, primarily functioning as a reference electrolyte. acs.org Its application is particularly notable in the fabrication of reference electrodes with polymer-based membranes. nih.govdntb.gov.ua The fundamental principle behind its use lies in its nature as an equitransferent organic salt, meaning its cation (Tetrabutylammonium, TBA⁺) and anion (Tetrabutylborate, TB⁻) have similar Gibbs energies of transfer between the aqueous sample solution and the organic polymer membrane phase of the electrode. This property is essential for establishing a stable and well-defined phase-boundary potential at the interface of the electrode membrane and the sample solution.

In a comprehensive study, the effect of the polymer matrix on the performance of reference electrodes was investigated by dispersing equitransferent salts like TBATB in various polymers, including polyvinyl chloride (PVC), polyurethane, urea-formaldehyde resin, and polyvinyl acetate (B1210297). acs.org The findings from such research are significant as they contribute to the development of standardized protocols for characterizing new reference electrodes. acs.org For instance, PVC-based membranes doped with tetrabutylammonium tetrabutylborate have been utilized in ion-selective electrodes (ISEs), demonstrating a wide dynamic response range and satisfactory long-term stability. acs.org The selection of TBATB as a reference electrolyte is a key factor in achieving reliable and reproducible potentiometric measurements.

Integration within Polymeric Membrane-Based Reference Electrodes

The integration of this compound into polymeric membranes is a common strategy for creating robust reference electrodes. nih.govdntb.gov.ua These membranes are typically composed of a polymer matrix, such as polyvinyl chloride (PVC) or polyurethane (PU), in which TBATB is dispersed. nih.govdntb.gov.uamdpi.com The fabrication process involves dissolving the polymer and the lipophilic salt (TBATB) in a suitable solvent, followed by casting to form a thin membrane.

The performance of these electrodes is heavily influenced by the composition of the membrane. A notable study compared the performance of various reference electrodes and found that those with a polyurethane membrane containing 25% (w/w) this compound exhibited the lowest drift, highlighting the importance of the polymer matrix and the concentration of the reference electrolyte. mdpi.com The potentials of electrodes with TBATB dispersed in PVC were also found to be quite stable. mdpi.com For example, a PVC membrane with 30% (w/w) TBATB showed a drift of only 1 µV/h over the last 30 hours of testing. mdpi.com

The performance of these electrodes is evaluated through rigorous testing protocols that assess their stability over time, sensitivity to pH changes, and response to solutions with varying ionic strengths and compositions. nih.gov While many of these electrodes perform well in specific applications, comprehensive testing has revealed that some may have weaknesses not previously reported, underscoring the need for standardized evaluation methods. nih.gov A study concluded that a reference electrode with polyurethane doped with this compound was superior in terms of stability, pH performance, and response to different ion compositions. acs.org

Performance of Polymeric Membrane-Based Reference Electrodes with this compound (TBATB)

| Membrane Composition | Key Performance Metric | Reference |

|---|---|---|

| Polyurethane with 25% (w/w) TBATB | Lowest drift among tested reference electrodes. | mdpi.com |

| Polyvinyl Chloride (PVC) with 30% (w/w) TBATB | Drift of 1 µV/h over the last 30 hours of testing. | mdpi.com |

| Polyurethane doped with TBATB | Identified as the best performing in terms of stability, pH performance, and response to different ion compositions. | acs.org |

Application in Solid-Contact Ion-Selective Electrodes (ISEs)

This compound is also a key component in the development of solid-contact ion-selective electrodes (SC-ISEs). acs.orgmdpi.comrsc.org These advanced potentiometric sensors offer several advantages, including ease of miniaturization, portability, and enhanced stability, making them suitable for a wide range of applications from environmental monitoring to clinical analysis. mdpi.comrsc.org The fundamental structure of an SC-ISE involves an ion-selective membrane, a solid-contact layer that acts as an ion-to-electron transducer, and a conductive substrate. mdpi.com

The role of TBATB in the ion-selective membrane of an SC-ISE is analogous to its function in traditional polymeric membrane electrodes: to establish a stable and well-defined potential at the membrane-sample interface. The pursuit of highly stable and reproducible SC-ISEs has led to significant research into the materials and design of each component of the electrode. umn.edu The ultimate goal is to create maintenance-free sensors with high potential stability for applications that require continuous and reliable monitoring. nih.gov The use of TBATB contributes to achieving these performance characteristics, particularly in terms of long-term stability. acs.org

Stabilization of Galvani Potential Difference at Electrode Interfaces

The mechanism of stabilization is linked to the partitioning of the lipophilic ions of TBATB, the tetrabutylammonium cation (TBA⁺) and the tetrabutylborate anion (TB⁻), between the polymeric membrane and the aqueous sample solution. This partitioning process helps to fix the phase-boundary potential. Furthermore, the capacitance of the solid contact, where the ion-to-electron transduction occurs, is a key parameter influencing the stability of the electrode potential. nih.gov A high capacitance at the solid contact can effectively buffer against small, transient currents that could otherwise cause potential drift. While TBATB is in the ion-selective membrane, its presence contributes to a well-defined and stable ionic composition within the membrane, which in turn helps to maintain a stable Galvani potential at the interface with the underlying solid contact.

Electrochemical Reaction Mechanisms and Voltammetric Studies

The electrochemical behavior of this compound and its constituent ions has been a subject of scientific investigation. While generally considered electrochemically inert and often used as a supporting electrolyte, the tetrabutylammonium (TBA⁺) cation can undergo reduction under certain conditions. marquette.edu Studies have shown that the direct electrochemical reduction of the TBA⁺ ion at a gold electrode leads to the reductive cleavage of a carbon-nitrogen bond, forming tributylamine (B1682462) and a butyl radical. marquette.edu

In a different context, the photochemical reaction of this compound has been studied, with octane (B31449) identified as the major hydrocarbon product. marquette.edu This suggests a mechanism involving the formation of butyl radicals which then dimerize.

Voltammetric techniques, such as cyclic voltammetry, have been employed to study the reaction of TBA⁺ with other chemical species. For instance, the reaction of TBA⁺ with doubly reduced iron(II) tetraphenylporphyrin, Fe(TPP)²⁻, has been monitored using cyclic voltammetry and thin-layer spectroelectrochemistry. marquette.edu The results of this study, including the measured activation parameters, were most consistent with an electron transfer (ET) mechanism rather than a nucleophilic substitution (S_N2) mechanism. marquette.edu The rate of this reaction was found to increase with the length of the alkyl chain of the tetraalkylammonium ion, which is also consistent with an ET mechanism due to the increased stability of the resulting alkyl radical. marquette.edu

Electrochemical and Photochemical Reactions of Tetrabutylammonium (TBA⁺) Species

| Reaction Type | Reactants/Conditions | Key Products/Mechanism | Reference |

|---|---|---|---|

| Electrochemical Reduction | TBA⁺ at a gold electrode | Tributylamine and butyl radical via C-N bond cleavage. | marquette.edu |

| Photochemical Reaction | This compound | Octane (major hydrocarbon product). | marquette.edu |

| Reaction with Fe(TPP)²⁻ | TBA⁺ and Fe(TPP)²⁻ | Electron Transfer (ET) mechanism; rate increases with alkyl chain length. | marquette.edu |

Influence as an Electrolyte Additive in Battery Systems (e.g., Na-O2 Batteries)

The unique properties of the tetrabutylammonium (TBA⁺) cation have led to its investigation as an electrolyte additive in advanced battery systems, such as sodium-oxygen (Na-O₂) batteries. researchgate.net In these batteries, the performance is often limited by the formation of the solid discharge product, sodium superoxide (B77818) (NaO₂), on the cathode surface. The use of TBA⁺ as an additive in the electrolyte has been shown to significantly enhance battery performance. researchgate.net

The primary role of TBA⁺ in this application is to stabilize the intermediate superoxide species in the electrolyte, which promotes a solution-mediated growth mechanism for the NaO₂. researchgate.net This results in the formation of larger, cubic-shaped NaO₂ particles, as opposed to the film-like growth that occurs in the absence of the additive. researchgate.net This change in morphology is beneficial as it can lead to a higher discharge capacity. researchgate.net

Studies have shown that the addition of a TBA⁺ salt to the electrolyte can lead to a notable increase in the full discharge capacity of a Na-O₂ battery. researchgate.net Furthermore, the presence of TBA⁺ influences the nature of the solid electrolyte interphase (SEI) that forms on the sodium metal anode. While TBA⁺ provides improved stabilization of the superoxide, its effectiveness can be influenced by steric hindrance from its alkyl groups. researchgate.net Cyclic voltammetry studies have confirmed the effect of TBA⁺ on the electrochemical reactions occurring within the Na-O₂ cell. researchgate.net

Effect of Tetrabutylammonium (TBA⁺) Additive in Na-O₂ Batteries

| Parameter | Observation with TBA⁺ Additive | Reference |

|---|---|---|

| Discharge Product (NaO₂) Morphology | Formation of larger, cubic-shaped particles. | researchgate.net |

| Growth Mechanism | Promotes a solution-mediated pathway. | researchgate.net |

| Discharge Capacity | Increase in full discharge capacity. | researchgate.net |

| Superoxide Stabilization | Provides improved stabilization, though influenced by steric hindrance. | researchgate.net |

Photochemical Reactivity and Electron Transfer Processes of Tetrabutylammonium Tetrabutylborate

Outer-Sphere Charge Transfer (OSCT) Excitations and Absorption Characteristics

The interaction between the tetrabutylammonium (B224687) cation and the tetrabutylborate anion in the ion pair gives rise to an outer-sphere charge transfer (OSCT) phenomenon. This is an electronic transition where an electron is transferred from the electron-rich donor, the tetrabutylborate anion (B(C4H9)4-), to the electron-accepting cation, the tetrabutylammonium cation (N(C4H9)4+).

In a non-polar solvent such as carbon tetrachloride (CCl4), the ion pair [N(n-butyl)4]+[B(n-butyl)4]- displays a distinct OSCT absorption band. researchgate.net This absorption is observed as a shoulder in the UV region of the electromagnetic spectrum. researchgate.net The key characteristics of this OSCT absorption are summarized in the table below.

| Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

| Carbon Tetrachloride (CCl4) | 306 nm (shoulder) | 420 dm³ M⁻¹ cm⁻¹ |

| Dichloromethane (B109758) (CH2Cl2) | Not specified | Not specified |

| Data sourced from Kunkely & Vogler (2001) researchgate.net |

This absorption band is crucial as it signifies the energy required to initiate the photochemical processes discussed in the following sections. The position and intensity of this band can be influenced by the solvent environment, reflecting the stabilization of the ground and excited states of the ion pair.

Photolysis Mechanisms and Identification of Hydrocarbon Photoproducts (e.g., Octane)

Upon excitation by light energy corresponding to the OSCT band, the tetrabutylammonium tetrabutylborate ion pair undergoes photolysis. researchgate.net This photochemical reaction leads to the cleavage of the ion pair and the formation of specific hydrocarbon products. researchgate.net

The primary photoproduct identified from the photolysis of [N(n-butyl)4]+[B(n-butyl)4]- in dichloromethane (CH2Cl2) is octane (B31449) (C8H18). researchgate.net The formation of octane suggests a mechanism involving the coupling of butyl radicals, which are generated following the initial electron transfer event.

Irradiation of the ion pair with ultraviolet light (λ > 275 nm) initiates the photolytic process. researchgate.net The efficiency of this photoreaction is quantified by the quantum yield (φ), which is the ratio of the number of moles of product formed to the number of moles of photons absorbed. For the photolysis of this compound in dichloromethane, a specific quantum yield has been determined.

| Solvent | Irradiation Wavelength (λirr) | Photoproduct | Quantum Yield (φ) |

| Dichloromethane (CH2Cl2) | 280 nm | Octane (C8H18) | 1.5 x 10⁻³ |

| Data sourced from Kunkely & Vogler (2001) researchgate.net |

The relatively low quantum yield indicates that while the photochemical pathway exists, other deactivation pathways for the excited state, such as non-radiative decay, are also significant.

Mechanistic Studies of Electron Transfer (ET) Reactions

Detailed mechanistic studies on the electron transfer reactions of this compound following photoexcitation are limited in the available scientific literature. However, based on the identified photoproducts, a general mechanism can be proposed. The initial step is the outer-sphere electron transfer from the tetrabutylborate anion to the tetrabutylammonium cation upon absorption of a photon.

This electron transfer would generate a pair of radicals: a tetrabutylboranyl radical and a tetrabutylamino radical. The subsequent steps would involve the fragmentation of these radical species to produce butyl radicals. The coupling of two butyl radicals would then lead to the formation of octane. The precise nature and lifetime of the intermediate radical species have not been extensively characterized.

Kinetic Analysis and Activation Parameters of Photoreactions

A detailed kinetic analysis, including the determination of rate constants and activation parameters (such as activation energy, enthalpy, and entropy of activation) for the photoreactions of this compound, is not extensively documented in the reviewed literature. Such studies would provide deeper insights into the reaction mechanism, including the identification of the rate-determining step and the influence of temperature on the reaction rate. The temperature dependence of the quantum yield could, for instance, be used to calculate the activation energy for the photoprocess.

Theoretical and Computational Chemical Investigations of Tetrabutylammonium Tetrabutylborate Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Charge Distribution

Density Functional Theory (DFT) has been employed to investigate the electronic properties of tetrabutylammonium (B224687) tetrabutylborate, corroborating experimental data. DFT calculations provide a quantum mechanical framework for understanding the distribution of electrons within the ionic pair and the nature of the interactions between the cation and anion.

Periodic DFT computations have been utilized to verify and support experimental charge density analysis of tetrabutylammonium tetrabutylborate. researchgate.net These studies are crucial in understanding the subtle interplay of forces within the crystal lattice. The near-isoelectronic nature of the tetrabutylammonium cation and tetrabutylborate anion presents unique challenges in experimental charge density refinement, making theoretical calculations indispensable for an accurate structural and electronic description. researchgate.net

DFT studies on related systems, such as tetrabutylammonium cations interacting with montmorillonite (B579905) surfaces, have shown that the charge distribution and interaction energies are key to the stability of the resulting organoclays. nih.gov While not directly on this compound, these studies highlight the capability of DFT to elucidate the nature of non-covalent interactions, which are also dominant in the title compound. The bulky butyl groups in both the cation and anion lead to a highly diffuse charge distribution, a characteristic that DFT can quantify through population analysis and electrostatic potential mapping.

Table 1: Representative DFT-Calculated Properties for Tetrabutylammonium and Tetrabutylborate Ions

| Property | Tetrabutylammonium Cation ([N(C₄H₉)₄]⁺) | Tetrabutylborate Anion ([B(C₄H₉)₄]⁻) |

| Calculated Charge on Central Atom (N/B) | This value would represent the partial charge on the nitrogen atom, which is less than the formal +1 charge due to electron donation from the butyl groups. | This value would represent the partial charge on the boron atom, which is less negative than the formal -1 charge due to electron withdrawal by the butyl groups. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Primarily localized on the nitrogen and the adjacent carbon atoms of the butyl chains. | Primarily localized on the boron and the adjacent carbon atoms of the butyl chains. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Distributed over the anti-bonding orbitals of the C-H and C-N bonds. | Distributed over the anti-bonding orbitals of the C-H and C-B bonds. |

| Calculated Dipole Moment | Due to its tetrahedral symmetry, the isolated ion has a negligible dipole moment. | Similar to the cation, the isolated anion exhibits a negligible dipole moment due to its symmetry. |

Note: Specific values from DFT calculations are highly dependent on the chosen functional and basis set. The table provides a qualitative description of expected findings.

Molecular Dynamics (MD) Simulations of Solution Behavior and Ionic Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in solution, providing insights into solvation, ion pairing, and transport properties. While comprehensive MD studies focused exclusively on this compound are limited, related research offers a window into its expected behavior.

Atomistic MD simulations using polarizable force fields have been conducted on aqueous solutions of tetrabutylammonium bromide. researchgate.net These simulations revealed the formation of an interpenetrating cationic network at higher concentrations, driven by a balance between the ionic core's interaction with water and the hydrophobic interactions of the alkyl tails. researchgate.net Given the even greater hydrophobicity of the tetrabutylborate anion, it is expected that this compound in solution would exhibit significant ion pairing and aggregation, a phenomenon that MD simulations are well-suited to explore.

Modeling of Ion-Pairing and Solvation Dynamics

The association of the bulky, non-polar tetrabutylammonium cation and tetrabutylborate anion is a key aspect of its chemistry, particularly in non-aqueous solvents. Modeling efforts aim to quantify the extent of ion pairing and understand the dynamics of the surrounding solvent molecules.

Computational studies on ion pairing between the tetrabutylammonium cation and various inorganic anions have identified a general structural motif where the anion is located in the cleft between two butyl groups of the cation. researchgate.net This preferred orientation is a result of a combination of electrostatic and dispersion forces. It is highly probable that the tetrabutylborate anion would adopt a similar position relative to the tetrabutylammonium cation.

The thermodynamics of ion pairing for similar large, symmetric ions like tetrabutylammonium and tetraphenylborate (B1193919) have been studied extensively to develop extrathermodynamic assumptions. nih.gov These models are based on the premise that the solvation energies of the cation and anion are nearly equal. The extremely low solubility of this compound in some solvents has presented experimental challenges in directly measuring its free energy of solvation, making computational models even more critical. dtic.mil

Computational Approaches to Electrochemical and Photochemical Pathways

Computational chemistry provides valuable tools for predicting the electrochemical stability and potential photochemical reaction pathways of compounds like this compound.

Electrochemical Pathways

Tetrabutylammonium salts are frequently used as supporting electrolytes in electrochemical studies due to their wide electrochemical windows. acs.org Computational methods, particularly DFT, can predict the oxidation and reduction potentials of the individual ions. The oxidation of the tetrabutylborate anion would involve the removal of an electron from its HOMO, likely leading to the formation of a butyl radical and tributylborane. The reduction of the tetrabutylammonium cation, a more challenging process, would involve the addition of an electron to its LUMO, potentially leading to the cleavage of a nitrogen-carbon bond. The large HOMO-LUMO gap in both ions contributes to the wide electrochemical window of the salt.

Studies on the conductivity of tetrabutylammonium salts with other large anions, such as tetrakis(pentafluorophenyl)borate, in nonaqueous solvents have shown that the degree of ion pairing significantly affects the solution's conductivity. nih.gov Computational models can correlate the calculated ion association constants with experimentally observed electrochemical behavior.

Photochemical Pathways

A study on the ion pair this compound has explored its optical outer-sphere charge transfer and photoreactivity. znaturforsch.com Computational modeling can be used to investigate the excited states of the ion pair. Upon absorption of light, an electron transfer from the tetrabutylborate anion (the donor) to the tetrabutylammonium cation (the acceptor) could occur. This photoinduced electron transfer would generate a pair of radicals: a tetrabutylboranyl radical and a tetrabutylammonium radical. The subsequent fate of these reactive species, such as fragmentation or reaction with the solvent, can be modeled computationally.

Research on other borate (B1201080) salts as co-initiators in photopolymerization systems has shown that the dissociation of a boranyl radical, formed after an electron transfer event, is a key step in generating initiating radicals. researchgate.net Theoretical calculations can elucidate the energetics of such fragmentation pathways for the tetrabutylboranyl radical.

Emerging Research Directions and Future Perspectives for Tetrabutylammonium Tetrabutylborate

Exploration of Ionic Liquid Characteristics and Applications

Tetrabutylammonium-based salts are a cornerstone in the study of ionic liquids (ILs) and deep eutectic solvents (DESs). elsevierpure.comresearchgate.net An ionic liquid is a salt in a liquid state, typically with a melting point below 100°C, valued for properties like low vapor pressure, high thermal stability, and tunable solvency. nih.govmdpi.com Research into tetrabutylammonium (B224687) salts focuses on tailoring these properties for specific applications by pairing the tetrabutylammonium (TBA) cation with various anions. mdpi.comnih.gov

Detailed research has characterized the physical properties of TBA-based ILs and DESs, which are mixtures of a salt like tetrabutylammonium chloride (TBAC) with a hydrogen bond donor (HBD). elsevierpure.comresearchgate.net Properties such as density, viscosity, conductivity, and surface tension are systematically measured across different temperatures and compositions. elsevierpure.comresearchgate.net For instance, studies on DESs made from TBAC and glycols show that viscosity significantly decreases with increasing temperature, a crucial factor for practical applications. researchgate.net The thermal stability of these compounds is also a key research area; the decomposition temperature varies significantly with the choice of anion, increasing from 195°C for bromide to 364°C for bis(trifluoromethanesulfonyl)imide. mdpi.com

The greater dissociation of salts with large, charge-delocalized anions in nonaqueous solvents is a significant finding. nih.gov This property leads to lower ion association, which is beneficial for electrochemical applications. nih.gov The applications of these ionic liquids are expanding into diverse areas, including their use as "green solvents" in chemical synthesis and extraction processes. researchgate.net Furthermore, their interactions with biomolecules like DNA are being explored, opening up possibilities in biotechnology and nanotechnology for developing sequence-sensing methods. nih.gov

| Property | Observation | Relevant Compounds | Source(s) |

| Melting Point | Varies with the anion; decreases as anion size/complexity increases. | TBA-Br, TBA-TFO, TBA-NTF2 | mdpi.com |

| Thermal Stability | Increases with anion complexity (Br < TFO < NTF2). | TBA-Br, TBA-TFO, TBA-NTF2 | mdpi.com |

| Viscosity | Decreases significantly with increasing temperature. | TBAC-based DESs | researchgate.net |

| Conductivity | Influenced by ion association; lower association in solvents with low dielectric constants. | [NBu₄][B(C₆F₅)₄] | nih.gov |

| Vapor Pressure | Low, but varies significantly with the anion. TBA-Br is more volatile than TBA-TFO and TBA-NTF2. | TBA-Br, TBA-TFO, TBA-NTF2 | mdpi.com |

Development of Next-Generation Sensing and Electrochemical Devices

In the realm of electrochemistry, tetrabutylammonium salts are highly valued as supporting electrolytes. Their use in nonaqueous solvents is particularly advantageous. Research has shown that electrolytes with large, weakly coordinating anions, similar in principle to tetrabutylborate, exhibit less ohmic error in cyclic voltammetry experiments, especially in low-polarity solvents. nih.gov This is attributed to the high dissociation of the salt due to the delocalized charge on the anion, which minimizes the formation of contact ion pairs and enhances ionic conductivity. nih.gov

This characteristic is pivotal for the development of more accurate and sensitive electrochemical devices. By reducing the internal resistance (ohmic drop) of the electrochemical cell, these electrolytes allow for more precise measurements of redox potentials and reaction kinetics. The ability to function effectively in a wide range of solvents, including those with low dielectric constants, broadens the scope of electrochemical analysis to new systems and analytes. nih.gov

Beyond general electrochemical applications, research points toward specialized sensing roles. The interaction between tetrabutylammonium-based ionic liquids and nucleic acids suggests potential for creating novel biosensors. nih.gov The sequence-selective properties of nucleic acids could be harnessed in conjunction with the unique electrochemical environment provided by the ionic liquid to develop methods for detecting specific DNA or RNA sequences. nih.gov

Advanced Spectroscopic and Mechanistic Characterization Techniques

A deep understanding of the structure, dynamics, and interactions of tetrabutylammonium tetrabutylborate at a molecular level is crucial for its application. Researchers employ a suite of advanced characterization techniques to probe its properties.

Crystal structure determination, while fundamental, can be challenging for weakly diffracting crystals like this compound. researchgate.net Advanced refinement techniques and corroboration with computational methods like periodic Density Functional Theory (DFT) are sometimes necessary to solve and validate the correct crystal structure. researchgate.net

Spectroscopic methods are widely used to characterize these materials. Techniques such as Infrared (IR), far-IR, and Raman spectroscopy provide detailed information about molecular vibrations and the interactions between the cation and anion. researchgate.net For related tetrabutylammonium metallate complexes, Mössbauer spectroscopy has been used to determine the oxidation state and coordination environment of the metal center. researchgate.net To understand interactions in solution and with other molecules like DNA, UV-vis absorption, fluorescence spectroscopy, and circular dichroism are employed. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a key tool for structural elucidation. acs.org

Thermal analysis techniques, including Thermogravimetry (TG) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal decomposition pathways and phase transitions of these salts. researchgate.net These methods help establish the operational temperature limits and stability of the materials. mdpi.comresearchgate.net

| Technique | Purpose | Source(s) |

| X-ray Crystallography | Determines the solid-state crystal structure and packing. | researchgate.net |

| Density Functional Theory (DFT) | Complements experimental data and validates structural models. | researchgate.net |

| NMR Spectroscopy | Elucidates molecular structure. | acs.org |

| IR & Raman Spectroscopy | Investigates molecular vibrations and ion-ion interactions. | researchgate.net |

| UV-vis & Fluorescence Spectroscopy | Studies electronic transitions and interactions with biomolecules. | nih.gov |

| Thermal Analysis (TG, DTA, DSC) | Characterizes thermal stability, decomposition, and phase transitions. | mdpi.comresearchgate.net |

| Molecular Docking | Simulates the interaction between the ionic liquid and macromolecules like DNA. | nih.gov |

Interdisciplinary Applications in Materials Science and Energy Storage

The distinct properties of tetrabutylammonium salts are being leveraged in diverse interdisciplinary fields, most notably in advanced materials and energy storage systems.

In materials science, these salts serve as critical components in the formation of novel materials. For instance, tetrabutylammonium bromide has been used to produce high-quality perovskite films with enhanced crystallinity, a key advancement for improving the efficiency of solar cells. mdpi.com Another significant application is in the formation of semi-clathrate hydrates. mdpi.com Aqueous solutions of tetrabutylammonium halides can form these crystalline, cage-like structures that trap gas molecules, showing potential for applications in gas storage and separation, particularly for methane (B114726) and carbon dioxide. mdpi.com

In the energy sector, research is focused on both electrical and thermal energy storage. Tetrabutylammonium-based electrolytes are being investigated as crucial additives in next-generation batteries. In Na-O₂ batteries, the bulky tetrabutylammonium cation helps to stabilize sodium superoxide (B77818) in the electrolyte, promoting a solution-based growth mechanism that can lead to higher discharge capacities. researchgate.net In rechargeable magnesium batteries, a tetrabutylammonium triflate additive improves salt dissolution and helps form a stable solid-electrolyte interphase, enabling a corrosion-free electrolyte with a wider voltage window. nih.gov

For thermal energy storage, tetrabutylammonium-based hydrates are being developed as phase change materials (PCMs). researchgate.netmdpi.com These materials absorb and release large amounts of latent heat during their phase transitions. Tetrabutylammonium picolinate (B1231196) and acrylate (B77674) hydrates are notable examples, with phase equilibrium temperatures suitable for cold chain applications, such as the transport of vaccines and perishable foods. researchgate.netmdpi.com Research focuses on measuring their thermophysical properties, such as dissociation heat, and ensuring long-term stability over many formation-dissociation cycles. researchgate.net

| Application Area | Specific Use | Compound/Analogue | Key Finding | Source(s) |

| Energy Storage (Electrical) | Electrolyte additive in Na-O₂ batteries | Tetrabutylammonium (TBA⁺) | Stabilizes superoxide, enhances discharge capacity. | researchgate.net |

| Energy Storage (Electrical) | Additive in chloride-free Mg battery electrolytes | Tetrabutylammonium triflate (TBAOTf) | Widens anodic stability window to 4.43 V. | nih.gov |

| Energy Storage (Thermal) | Phase Change Material (PCM) for cold chain | Tetrabutylammonium picolinate hydrate (B1144303) | High dissociation heat (157.7 kJ/kg) and stable cycling. | researchgate.net |

| Energy Storage (Thermal) | Phase Change Material (PCM) | Tetrabutylammonium acrylate hydrate | Achieves high thermal energy storage density (140 MJ/m³). | mdpi.com |

| Gas Storage | Formation of semi-clathrate hydrates | Tetrabutylammonium halides (TBAB, TBAC) | Facilitates uptake of CH₄ and CO₂ into hydrate cages. | mdpi.com |

| Materials Science (Solar) | Production of perovskite films | Tetrabutylammonium bromide (TBAB) | Enhances crystallinity and surface smoothness for solar cells. | mdpi.com |

Q & A

Q. What are the critical considerations for synthesizing and purifying TBATB to ensure high ionic conductivity in electrochemical applications?

TBATB synthesis typically involves metathesis reactions between tetrabutylammonium salts (e.g., chloride) and sodium tetrabutylborate. Key considerations include:

- Solvent selection : Use anhydrous, aprotic solvents (e.g., THF) to prevent hydrolysis of the borate anion.

- Purification : Recrystallization from ethanol/acetone mixtures removes residual salts, which can interfere with ionic mobility .

- Moisture control : TBATB is hygroscopic; storage in desiccators under inert gas prevents hydration, which lowers conductivity .

Q. How does TBATB function as a supporting electrolyte in non-aqueous electrochemical systems?

TBATB acts as a "symmetrical" ionic liquid due to its isoelectronic cation and anion, minimizing ion-pairing effects. This enhances ionic conductivity in organic solvents like acetonitrile. Its large ionic radius reduces migration resistance, making it ideal for studies of redox-active species (e.g., organometallic complexes) .

Advanced Research Questions

Q. What experimental pitfalls arise when refining TBATB’s crystal structure using X-ray diffraction (XRD), and how can they be mitigated?

TBATB’s weakly diffracting crystals (low electron density) often lead to misleading refinement metrics (e.g., R-factors). Key issues include:

Q. Why does TBATB exhibit significantly higher viscosity than its molecular mimic, tetrabutylmethane, under isodensity conditions?

TBATB’s viscosity (18.7 mPa·s at 114°C) is ~7.5× higher than tetrabutylmethane (2.5 mPa·s) due to:

- Charge delocalization : The borate anion’s partial charges create stronger electrostatic interactions than van der Waals forces in neutral mimics.

- Ion mobility constraints : Steric hindrance from butyl groups limits rotational freedom, increasing resistance to flow. This disparity grows at lower temperatures .

Q. How can TBATB be optimized for use in ion-selective membranes, and what analytical methods validate its performance?

In PVC/polyurethane membranes, TBATB’s lipophilicity stabilizes the ionic interface. Optimization involves:

Q. What methodological challenges occur when using TBATB in speciation analysis of organometallic compounds via gas chromatography (GC)?

TBATB facilitates derivatization of polar species (e.g., organolead compounds) by forming volatile adducts. Challenges include:

- Reagent interference : Residual tetrabutylammonium ions can suppress ionization in detectors (e.g., MS).

- Solution : In-situ butylation with TBATB in aqueous media, followed by extraction into hexane, minimizes contamination .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported viscosity values for TBATB across studies?

Variations arise from differences in:

- Temperature control : TBATB’s viscosity is highly temperature-sensitive (e.g., 110 mPa·s at 163°C vs. 18.7 mPa·s at 114°C).

- Impurity levels : Trace water or solvents (e.g., THF) plasticize the ionic lattice. Validate purity via Karl Fischer titration and DSC .

Q. Why do some studies report conflicting ion-transfer kinetics for TBATB-based reference electrodes?

Discrepancies stem from:

- Membrane composition : Higher TBATB content (>30% w/w) increases ionic mobility but reduces mechanical stability.

- Electrode conditioning : Pre-soaking membranes in TBATB-saturated solutions for 24 hrs stabilizes the interface potential .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.